3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-30-17-8-10-18(11-9-17)32(28,29)26-16-6-4-5-15(13-16)21(27)25-22-24-20(14-31-22)19-7-2-3-12-23-19/h2-14,26H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJSORIDLBUEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
It’s possible that it may influence various cellular processes, potentially including signal transduction, gene expression, and cell cycle regulation.
Biological Activity
The compound 3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
It features a methoxybenzenesulfonamide moiety linked to a pyridin-2-yl thiazole group. The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine under basic conditions to yield the desired sulfonamide derivative.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression. Notably, it interacts with the colchicine site of tubulin, thereby inhibiting microtubule polymerization, which is crucial for cell division. This mechanism positions it as a potential anti-cancer agent by disrupting mitotic processes .
Antitumor Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In HL-60 cells (acute promyelocytic leukemia), the IC50 was reported at 0.57 µM , indicating potent activity against cancer cells, while showing minimal toxicity to normal cells (IC50 > 50 µM) .
Selectivity and Mechanisms
The selectivity for cancer cells suggests that this compound may induce apoptosis through mitochondrial pathways. Observations include:
- Mitochondrial Membrane Potential (ΔΨm) : Treatment with the compound resulted in depolarization of mitochondria, leading to increased apoptosis rates (42.7% in MCF-7 cells) compared to control groups .
Case Studies
- Study on Non-Small Cell Lung Cancer : The compound demonstrated significant growth inhibition across various lung cancer cell lines (NCI-H460, NCI-H522), with a notable reduction in cell viability after 48 hours of treatment.
- Morphological Changes : Treated cells exhibited signs of mitotic catastrophe and genetic instability, evidenced by multinucleated giant cells and changes in nuclear morphology .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of 3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 | 0.57 | High cytotoxicity |
| MCF-7 | Varies | Induces apoptosis |
| NCI-H460 | Low | Significant growth inhibition |
| NCI-H522 | Low | Significant growth inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- The pyridin-2-yl-thiazole moiety is conserved across analogues, suggesting its critical role in binding to targets like kinases or viral enzymes .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be ~3.8 (similar to 3-(methylsulfonyl)-N-[4-(pyridin-2-yl)thiazol-2-yl]benzamide ), balancing membrane permeability and aqueous solubility .
- Hydrogen Bonding: The sulfonamide and methoxy groups increase hydrogen bond acceptors (HBA = 7) compared to non-sulfonamide analogues (HBA = 3–4), enhancing target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
